molecular formula C13H16ClN3O B14058543 trans-[4-(8-Chloroimidazo[1,5-a]pyrazin-3-yl)cyclohexyl]methanol

trans-[4-(8-Chloroimidazo[1,5-a]pyrazin-3-yl)cyclohexyl]methanol

Katalognummer: B14058543
Molekulargewicht: 265.74 g/mol
InChI-Schlüssel: KSHYLWKJWLZXSZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

((1R,4r)-4-(8-chloroimidazo[1,5-a]pyrazin-3-yl)cyclohexyl)methanol: is a complex organic compound featuring a cyclohexyl group bonded to a methanol moiety and an 8-chloroimidazo[1,5-a]pyrazin-3-yl substituent

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ((1R,4r)-4-(8-chloroimidazo[1,5-a]pyrazin-3-yl)cyclohexyl)methanol typically involves multi-step organic reactions. The initial step often includes the formation of the 8-chloroimidazo[1,5-a]pyrazine core, followed by the introduction of the cyclohexyl group through a series of substitution and addition reactions. The final step involves the reduction of an intermediate compound to yield the desired methanol derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

((1R,4r)-4-(8-chloroimidazo[1,5-a]pyrazin-3-yl)cyclohexyl)methanol: undergoes various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The chlorine atom in the imidazo[1,5-a]pyrazine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic conditions.

Major Products

The major products formed from these reactions include various alcohols, aldehydes, carboxylic acids, and substituted imidazo[1,5-a]pyrazine derivatives.

Wissenschaftliche Forschungsanwendungen

((1R,4r)-4-(8-chloroimidazo[1,5-a]pyrazin-3-yl)cyclohexyl)methanol: has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Wirkmechanismus

The mechanism of action of ((1R,4r)-4-(8-chloroimidazo[1,5-a]pyrazin-3-yl)cyclohexyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction cascades and metabolic processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    8-chloroimidazo[1,5-a]pyrazine: Shares the imidazo[1,5-a]pyrazine core but lacks the cyclohexyl and methanol groups.

    Cyclohexylmethanol: Contains the cyclohexyl and methanol groups but lacks the imidazo[1,5-a]pyrazine moiety.

Uniqueness: : ((1R,4r)-4-(8-chloroimidazo[1,5-a]pyrazin-3-yl)cyclohexyl)methanol is unique due to the combination of its structural features, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific disciplines.

Eigenschaften

Molekularformel

C13H16ClN3O

Molekulargewicht

265.74 g/mol

IUPAC-Name

[4-(8-chloroimidazo[1,5-a]pyrazin-3-yl)cyclohexyl]methanol

InChI

InChI=1S/C13H16ClN3O/c14-12-11-7-16-13(17(11)6-5-15-12)10-3-1-9(8-18)2-4-10/h5-7,9-10,18H,1-4,8H2

InChI-Schlüssel

KSHYLWKJWLZXSZ-UHFFFAOYSA-N

Kanonische SMILES

C1CC(CCC1CO)C2=NC=C3N2C=CN=C3Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.